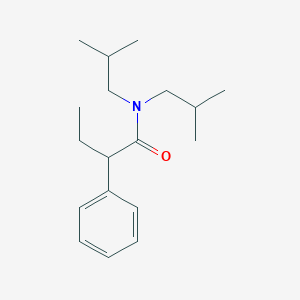![molecular formula C19H23N7O3S B263170 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B263170.png)
4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential uses in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound will be discussed in
作用機序
The mechanism of action of 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine is not fully understood. However, it is thought to work by inhibiting certain enzymes or proteins involved in cell growth and division. This leads to the death of cancer cells and the prevention of further growth and spread of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. In vivo studies have shown that the compound can reduce tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
The advantages of using 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine in lab experiments include its high potency and selectivity against cancer cells, its low toxicity to normal cells, and its ability to target multiple pathways involved in cancer development and progression. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential for off-target effects, and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for research on 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine. These include:
1. Optimization of the synthesis method to improve yield and purity of the compound.
2. Further studies on the mechanism of action of the compound to identify its molecular targets and pathways.
3. Development of analogs and derivatives of the compound with improved pharmacokinetic properties and selectivity against cancer cells.
4. In vivo studies to evaluate the efficacy and safety of the compound in animal models of cancer and other diseases.
5. Clinical trials to evaluate the potential of the compound as a therapeutic agent for cancer and other diseases.
合成法
The synthesis of 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine involves several steps. The starting materials for the synthesis are 3,4-dimethoxybenzaldehyde, thiosemicarbazide, and 2-chloro-4,6-bis(piperidin-1-yl)-1,3,5-triazine. The reaction proceeds through a series of condensation, cyclization, and substitution reactions to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
科学的研究の応用
The compound 4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-piperidino-1,3,5-triazin-2-amine has been studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit promising activity against certain types of cancer cells, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
特性
分子式 |
C19H23N7O3S |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
4-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C19H23N7O3S/c1-27-13-7-6-12(10-14(13)28-2)16-24-25-19(29-16)30-11-15-21-17(20)23-18(22-15)26-8-4-3-5-9-26/h6-7,10H,3-5,8-9,11H2,1-2H3,(H2,20,21,22,23) |
InChIキー |
NLJMLBUSZUYDIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=NC(=NC(=N3)N)N4CCCCC4)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=NC(=NC(=N3)N4CCCCC4)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)





